molecular formula C6H6O8 B12659780 Diacetic peroxydicarbonic dianhydride CAS No. 71463-46-2

Diacetic peroxydicarbonic dianhydride

Cat. No.: B12659780
CAS No.: 71463-46-2
M. Wt: 206.11 g/mol
InChI Key: JEAIVVDKUUARLF-UHFFFAOYSA-N
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Description

Diacetic peroxydicarbonic dianhydride is a chemical compound with the molecular formula C6H6O8 It is known for its unique structure, which includes two acetyloxycarbonyl groups linked by a peroxy bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diacetic peroxydicarbonic dianhydride typically involves the reaction of acetic anhydride with hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxy bond. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Diacetic peroxydicarbonic dianhydride undergoes several types of chemical reactions, including:

    Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of various organic substrates.

    Reduction: Under specific conditions, it can be reduced to form simpler compounds.

    Substitution: The acetyloxycarbonyl groups can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide, sulfuric acid, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are optimized based on the desired reaction pathway and product.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce a variety of functionalized organic compounds.

Scientific Research Applications

Chemistry

In chemistry, diacetic peroxydicarbonic dianhydride is used as an oxidizing agent in organic synthesis. Its ability to introduce peroxy bonds makes it valuable for the synthesis of complex organic molecules.

Biology

In biological research, the compound’s oxidative properties are utilized in studies involving oxidative stress and its effects on biological systems. It can also be used to modify biomolecules for various experimental purposes.

Medicine

Industry

In the industrial sector, this compound is used in the production of polymers and other materials that require specific oxidative properties. Its role as an oxidizing agent makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of diacetic peroxydicarbonic dianhydride involves the formation of reactive oxygen species (ROS) through the cleavage of the peroxy bond. These ROS can then interact with various molecular targets, leading to oxidative modifications. The pathways involved in these reactions depend on the specific context and conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Di-D-fructose dianhydrides: These compounds are structurally similar but differ in their functional groups and applications.

    Perylenetetracarboxylic dianhydride: Another compound with a similar anhydride structure but different chemical properties and uses.

    Naphthalenetetracarboxylic dianhydride: Shares structural similarities but is used in different industrial applications.

Uniqueness

Diacetic peroxydicarbonic dianhydride is unique due to its dual acetyloxycarbonyl groups linked by a peroxy bond, which imparts distinct oxidative properties. This makes it particularly valuable in applications requiring strong oxidizing agents.

Properties

CAS No.

71463-46-2

Molecular Formula

C6H6O8

Molecular Weight

206.11 g/mol

IUPAC Name

acetyloxycarbonylperoxycarbonyl acetate

InChI

InChI=1S/C6H6O8/c1-3(7)11-5(9)13-14-6(10)12-4(2)8/h1-2H3

InChI Key

JEAIVVDKUUARLF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(=O)OOC(=O)OC(=O)C

Origin of Product

United States

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